![molecular formula C23H22N2O4S B2666140 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 921871-19-4](/img/structure/B2666140.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through amide bond formation. Key steps include:
Formation of Benzofuran Intermediate: Ethylation of benzofuran derivatives under basic conditions.
Synthesis of Thiazole Intermediate: Cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is primarily investigated for its antimicrobial , antifungal , and anticancer properties. The presence of bioactive benzofuran and thiazole rings contributes to its biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for certain bacterial strains have been documented as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | Disruption of cell wall synthesis |
Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |
This suggests that the compound could disrupt cellular processes critical for bacterial survival.
Biological Studies
The compound is also utilized in studying enzyme inhibition and receptor binding due to its complex structure. Its interactions with specific molecular targets can provide insights into metabolic pathways involved in disease progression:
- Mechanism of Action: The compound may inhibit key enzymes associated with microbial growth and cancer cell proliferation, leading to potential therapeutic effects through apoptosis induction in cancer cells .
Pharmacology
Research into the pharmacokinetic properties of this compound reveals its potential therapeutic applications across various disease models. Its unique combination of structural features allows for diverse interactions with biological macromolecules, enhancing its pharmacological profile.
Similar Compounds
- Benzofuran Derivatives: Compounds like psoralen are known for their antimicrobial and anticancer properties.
- Thiazole Derivatives: Compounds such as 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole exhibit significant biological activities.
Uniqueness
This compound stands out due to its combined structural features of benzofuran and thiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications.
Case Studies
Recent studies have explored the synthesis and biological significance of related thiazole derivatives that exhibit antimicrobial and anticancer properties:
- Antimicrobial Studies: A series of thiazole derivatives were synthesized and evaluated against various bacterial strains using turbidimetric methods. Results indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity: The anticancer efficacy was assessed using the Sulforhodamine B assay on human breast adenocarcinoma cell lines (MCF7), revealing that certain derivatives exhibited significant cytotoxicity .
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes in metabolic pathways, disruption of cell membrane integrity, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds such as 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol, which exhibit significant biological activities.
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is unique due to its combined structural features of benzofuran and thiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, characterized by the presence of a thiazole ring, a benzofuran moiety, and an isopropoxybenzamide structure, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₉N₃O₃S
- Molecular Weight: Approximately 345.42 g/mol
- Functional Groups: Thiazole ring, benzofuran moiety, and isopropoxy group.
The structural complexity of this compound allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzofuran moieties often exhibit significant antimicrobial activity . The presence of the benzofuran group in this compound suggests possible efficacy against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | Disruption of cell wall synthesis |
Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against lung cancer (A549) and glioma (C6) cell lines through mechanisms such as apoptosis induction and DNA synthesis inhibition.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.5 | Induction of apoptosis via caspase activation |
C6 | 22.3 | Inhibition of DNA synthesis |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- DNA Interaction: It binds to DNA, disrupting replication processes.
- Antimicrobial Action: The structural components interact with bacterial membranes or essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on A549 lung cancer cells. The results indicated an IC50 value of 15.5 µM, demonstrating significant anticancer potential through apoptosis induction via caspase activation .
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 12.5 µg/mL. The mechanism was linked to its ability to disrupt bacterial cell wall synthesis, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-27-19-7-5-6-16-12-20(29-21(16)19)18-13-30-23(24-18)25-22(26)15-8-10-17(11-9-15)28-14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXJAAHVFDPCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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